molecular formula C14H11N5O2 B3841090 6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione

6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione

Cat. No.: B3841090
M. Wt: 281.27 g/mol
InChI Key: RUQHLTHDIXQJEP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a naphthalene ring attached to a hydrazinyl group, which is further connected to a triazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione typically involves the condensation of naphthalen-1-ylmethylidene hydrazine with a triazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthalen-1-ylmethylidene triazine derivatives.

    Reduction: Formation of reduced hydrazinyl triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethylidene hydrazine: A precursor in the synthesis of the compound.

    Triazine derivatives: Compounds with similar triazine ring structures.

Uniqueness

6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione is unique due to its specific combination of a naphthalene ring and a triazine ring connected by a hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13-12(18-19-14(21)16-13)17-15-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H,17,18)(H2,16,19,20,21)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQHLTHDIXQJEP-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC3=NNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Reactant of Route 2
6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Reactant of Route 3
6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Reactant of Route 4
6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Reactant of Route 5
6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione

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